An In-Depth Technical Guide to 7-(Trifluoromethyl)-1-tetralone (CAS: 54752-50-0)
An In-Depth Technical Guide to 7-(Trifluoromethyl)-1-tetralone (CAS: 54752-50-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-1-tetralone is a fluorinated aromatic ketone that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique structural features, particularly the presence of a trifluoromethyl group on the aromatic ring, impart desirable physicochemical properties to its derivatives, making it a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 7-(Trifluoromethyl)-1-tetralone, with a focus on its role in drug discovery and development.
The tetralone scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (-CF₃) group at the 7-position significantly enhances the lipophilicity and metabolic stability of derivative compounds. This is a key strategy in modern drug design to improve a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 7-(Trifluoromethyl)-1-tetralone is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 54752-50-0 | [1][2] |
| Molecular Formula | C₁₁H₉F₃O | [1][2] |
| Molecular Weight | 214.18 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| IUPAC Name | 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | [2] |
| Synonyms | 7-Trifluoromethyl-α-tetralone, 3,4-Dihydro-7-(trifluoromethyl)-1(2H)-naphthalenone | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of 7-(Trifluoromethyl)-1-tetralone
The most common and efficient method for the synthesis of 7-(Trifluoromethyl)-1-tetralone is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 4-(3-(trifluoromethyl)phenyl)butanoic acid. This reaction involves the cyclization of the butanoic acid derivative in the presence of a strong acid catalyst to form the tetralone ring system.
Reaction Pathway
The synthesis begins with the preparation of 4-(3-(trifluoromethyl)phenyl)butanoic acid, which is then cyclized.
Caption: General reaction pathway for the synthesis of 7-(Trifluoromethyl)-1-tetralone.
Detailed Experimental Protocol (Adapted)
Starting Material: 4-(3-(Trifluoromethyl)phenyl)butanoic acid
Reagents and Solvents:
-
Polyphosphoric acid (PPA) or Triflic acid (TfOH)
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Dichloromethane (DCM) or other suitable inert solvent
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
-
Ice
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-(3-(trifluoromethyl)phenyl)butanoic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in an appropriate volume of an inert solvent like dichloromethane.
-
Catalyst Addition: Cool the solution in an ice bath to 0°C. Slowly add the strong acid catalyst (e.g., polyphosphoric acid, 10-20 eq by weight, or triflic acid, 1-2 eq) to the stirred solution. The addition should be done cautiously to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
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Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 7-(Trifluoromethyl)-1-tetralone.
Analytical Characterization
The structural confirmation and purity assessment of 7-(Trifluoromethyl)-1-tetralone are typically performed using a combination of spectroscopic techniques. While specific spectral data for this compound is not widely published, the expected characteristic signals are outlined below based on its structure and data from analogous compounds.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons, with splitting patterns influenced by the trifluoromethyl group. Aliphatic protons of the cyclohexanone ring will appear as multiplets in the upfield region. |
| ¹³C NMR | Aromatic carbons will show distinct signals, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The carbonyl carbon will have a characteristic downfield shift. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of an aromatic trifluoromethyl group. |
| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. C-F stretching vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the exact mass of the compound. Fragmentation patterns may show the loss of CO and other characteristic fragments. |
Reactivity and Synthetic Utility
The reactivity of 7-(Trifluoromethyl)-1-tetralone is primarily dictated by the ketone functional group and the activated methylene protons at the C2 position. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the carbonyl group.
Reactions at the Carbonyl Group
The ketone can undergo a variety of standard transformations, including:
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Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol.
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Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can be used to introduce an amino group, a common step in the synthesis of pharmacologically active compounds.
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Wittig Reaction: Reaction with a phosphonium ylide can be used to form an exocyclic double bond at the C1 position.
Reactions at the α-Position (C2)
The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the C2 position.
Caption: General workflow for the α-functionalization of 7-(Trifluoromethyl)-1-tetralone.
Applications in Drug Discovery and Medicinal Chemistry
The 7-(Trifluoromethyl)-1-tetralone scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. The trifluoromethyl group often enhances the potency and pharmacokinetic properties of the final compounds.
Central Nervous System (CNS) Agents
Derivatives of 2-aminotetralins are well-known for their activity as ligands for dopamine and serotonin receptors. 7-(Trifluoromethyl)-1-tetralone can serve as a key intermediate in the synthesis of novel aminotetralin derivatives for the potential treatment of neurological and psychiatric disorders such as Parkinson's disease, depression, and schizophrenia.[4] The trifluoromethyl group can modulate the receptor binding affinity and selectivity of these compounds.
Anti-inflammatory and Anticancer Agents
The tetralone core is present in a number of natural products and synthetic compounds with anti-inflammatory and anticancer properties. For instance, certain tetralone derivatives have been shown to act as inhibitors of macrophage migration inhibitory factor (MIF), a proinflammatory cytokine.[5] By serving as a scaffold for the synthesis of new derivatives, 7-(Trifluoromethyl)-1-tetralone could lead to the discovery of novel anti-inflammatory and anticancer agents.
Safety and Handling
7-(Trifluoromethyl)-1-tetralone should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
7-(Trifluoromethyl)-1-tetralone is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and scalable method. The presence of the trifluoromethyl group offers significant advantages in drug design, often leading to compounds with improved biological activity and pharmacokinetic profiles. The reactivity of the tetralone core allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of diverse libraries of compounds for drug discovery programs targeting a variety of diseases.
References
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. Retrieved January 6, 2026, from [Link]
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CAS 54752-50-0|7-Trifluoromethyl-1-Tetralone. (n.d.). Rlavie. Retrieved January 6, 2026, from [Link]
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7-(Trifluoromethyl)-1-tetralone | C11H9F3O | CID 10262659. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Synthesis of the clinically used drug sertraline proceeds via the α‐tetralone 5. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. (2016). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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7-Fluoro-1-tetralone. (n.d.). Chem-Impex. Retrieved January 6, 2026, from [Link]
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Synthesis of 4-(3-trifluoromethylphenyl)-7-methoxy-1-tetralone. (n.d.). PrepChem.com. Retrieved January 6, 2026, from [Link]
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Orally active central dopamine and serotonin receptor ligands: 5-, 6-, 7-, and 8-[[trifluoromethyl)sulfonyl]oxy]-2-(di-n-propylamino)tetralins and the formation of active metabolites in vivo. (1993). PubMed. Retrieved January 6, 2026, from [Link]
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